molecular formula C20H12ClFN4O3 B2478927 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide CAS No. 850930-11-9

4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide

Cat. No. B2478927
CAS RN: 850930-11-9
M. Wt: 410.79
InChI Key: MLZIPSPTNTZUDA-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide” is a complex organic molecule. It contains a fused bicyclic heterocycle known as imidazopyridine, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazopyridine moieties, like the one in the given compound, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various methods. For instance, the compound can undergo reactions with other reagents to form new compounds. The reactions can be monitored by techniques such as thin-layer chromatography (TLC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . Mass spectrometry can provide information about the molecular weight of the compound .

Scientific Research Applications

1. Synthesis and Structural Development

A study by Zhang et al. (2019) describes a method for constructing a similar chemical backbone, 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine, starting from the coupling of N-tosylhydrazones and 2-chloro-3-nitroimidazo[1,2-a]pyridines. This method facilitates the creation of diverse molecular libraries, significant in diversity-oriented synthesis (DOS), and has led to compounds showing antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

2. Fluorescence and pH-Sensing Applications

Imidazo[1,5-a]pyridinium ions, closely related to the compound , have been identified as highly emissive and water-soluble fluorophores. Hutt et al. (2012) found that synthetic modifications to the polyheterocyclic core significantly impact their emission properties, making them potential candidates for fluorescence-based applications and pH sensors (Hutt et al., 2012).

3. Antimycobacterial Activity

Research by Sathe et al. (2011) on fluorinated benzothiazolo imidazole compounds, which are structurally related to the compound of interest, demonstrated promising antimicrobial activity. This suggests potential antimycobacterial applications for similar fluorinated imidazole derivatives (Sathe et al., 2011).

4. Antineoplastic Activity

A study by Abdel-Hafez (2007) on benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, which share structural similarities, showed varying degrees of antineoplastic activity against certain cell lines. This highlights the potential of similar compounds in cancer research (Abdel-Hafez, 2007).

Future Directions

Imidazopyridines have attracted significant interest due to their promising and diverse bioactivity. Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .

properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN4O3/c21-15-9-6-13(11-16(15)26(28)29)20(27)24-19-18(12-4-7-14(22)8-5-12)23-17-3-1-2-10-25(17)19/h1-11H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZIPSPTNTZUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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